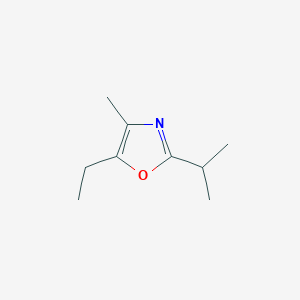
Bis(2,4,4-trimethylpentyl)phosphinic acid
説明
Bis(2,4,4-trimethylpentyl)phosphinic acid, also known as diisooctylphosphinic acid, is a slightly water-soluble compound . It has a variety of applications based on its metal ion chelating properties . For example, it can bind to Fe (III) and In (III) ions .
Synthesis Analysis
The synthesis of Bis(2,4,4-trimethylpentyl)phosphinic acid involves using sodium hypophosphite and diisobutylene as raw materials . The reaction is initiated by ultraviolet light . After the reaction, the crude product is alkaline-washed, acidified, dehydrated, and distilled under negative pressure to obtain the Bis(2,4,4-trimethylpentyl)phosphinic acid liquid product .Molecular Structure Analysis
The molecular formula of Bis(2,4,4-trimethylpentyl)phosphinic acid is C16H35O2P . Its average mass is 290.422 Da and its monoisotopic mass is 290.237457 Da .Chemical Reactions Analysis
Bis(2,4,4-trimethylpentyl)phosphinic acid functions as a surface passivating ligand in the synthesis of magic-sized cadmium selenide and cadmium telluride nanocrystals .Physical And Chemical Properties Analysis
Bis(2,4,4-trimethylpentyl)phosphinic acid is a hygroscopic liquid . Its density is 0.916 g/mL at 20 °C . The boiling point is 417.1±14.0 °C .科学的研究の応用
Solvent Extraction in Metal Ion Recovery
Specific Scientific Field
Analytical chemistry and environmental science.
Summary
Bis(2,4,4-trimethylpentyl)phosphinic acid (hereafter referred to as “BTMPA”) is used as an extractant in solvent extraction processes. It forms complexes with metal ions, allowing their separation from aqueous solutions. One notable application is the recovery of transition metal ions from liquid–liquid systems.
Experimental Procedure
Results
BTMPA-based extraction has been successful in recovering metal ions like mercury, cadmium, and lead from environmental samples, such as sediment . The method provides high selectivity and sensitivity, making it valuable for environmental monitoring and trace metal analysis.
Hydrophobic Eutectic Solvent
Specific Scientific Field
Physical chemistry and materials science.
Summary
Researchers have characterized a hydrophobic eutectic solvent based on BTMPA and menthol. This solvent exhibits low water solubility and can be used in various applications.
Experimental Procedure
Results
The hydrophobic eutectic solvent shows promise for applications in liquid–liquid extraction and separation processes. Its low water solubility makes it suitable for extracting transition metal ions from aqueous solutions .
Thermodynamic Property Data
Specific Scientific Field
Thermodynamics and physical chemistry.
Summary
BTMPA has been included in a collection of critically evaluated thermodynamic property data for pure compounds. These data are essential for modeling and understanding chemical processes.
Data Source
The NIST ThermoData Engine software package provides these thermodynamic property data .
Safety And Hazards
Bis(2,4,4-trimethylpentyl)phosphinic acid is classified as a hazardous substance . It can cause skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin and eyes, and preventing its release to the environment .
特性
IUPAC Name |
bis(2,4,4-trimethylpentyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O2P/c1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXFOKCUIZCKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868724 | |
| Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(2,4,4-trimethylpentyl)phosphinic acid | |
CAS RN |
83411-71-6 | |
| Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83411-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanex 272 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083411716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)




